molecular formula C14H14O3 B1673354 kavain CAS No. 3155-48-4

kavain

Cat. No.: B1673354
CAS No.: 3155-48-4
M. Wt: 230.26 g/mol
InChI Key: XEAQIWGXBXCYFX-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kavain is the main kavalactone found predominantly in the roots of the kava plant (Piper methysticum). It is known for its anxiolytic, sedative, and anticonvulsive properties. The compound has a chemical formula of C14H14O3 and a molar mass of 230.263 g/mol . This compound has been used traditionally in the South Pacific for its calming effects and is now being studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Kavain can be synthesized through various chemical reactions. One common method involves the condensation of 4-methoxy-2-hydroxybenzaldehyde with acetophenone in the presence of a base, followed by cyclization to form the pyranone ring . The reaction conditions typically involve the use of solvents like ethanol or acetone and a base such as sodium hydroxide.

Industrial Production Methods: Industrial production of this compound often involves the extraction of kava root using solvents like ethanol or acetone. The solvent-free extract is then purified and packaged into the final product, such as tablets or capsules .

Chemical Reactions Analysis

Types of Reactions: Kavain undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as halogens or alkylating agents are employed under controlled conditions.

Major Products:

Comparison with Similar Compounds

Kavain is compared with other kavalactones, such as dihydrothis compound, methysticin, and yangonin:

This compound stands out due to its potent modulation of GABA-A receptors and its ability to inhibit monoamine oxidases, making it a unique compound with diverse therapeutic potential.

Properties

IUPAC Name

4-methoxy-2-[(E)-2-phenylethenyl]-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-8,10,12H,9H2,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAQIWGXBXCYFX-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)OC(C1)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=O)OC(C1)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00904756
Record name DL-Kavain
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3155-48-4, 1635-33-2, 500-64-1
Record name 5,6-Dihydro-4-methoxy-6-[(1E)-2-phenylethenyl]-2H-pyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3155-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kavain
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001635332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kawain (+-)-form
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003155484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-Kavain
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [R-(E)]-5,6-dihydro-4-methoxy-6-styryl-2H-pyran-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.189
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DL-Kavain
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name KAWAIN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L1NI60TGB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
kavain
Reactant of Route 2
Reactant of Route 2
kavain
Reactant of Route 3
Reactant of Route 3
kavain
Reactant of Route 4
Reactant of Route 4
kavain
Reactant of Route 5
Reactant of Route 5
kavain
Reactant of Route 6
kavain
Customer
Q & A
  • Blink Reflex Studies: EMGWorkplace software on the Neuronica 4 device is validated for evaluating the blink reflex, aiding in diagnosing facial nerve disorders [].
  • Somatosensory Evoked Potential (SSEP) Recordings: Neuronica 4 is utilized for recording SSEPs, with research focusing on optimizing recording protocols for the posterior tibial nerve [].
  • Intraoperative Neurophysiological Monitoring (IONM): Neuronica 5, equipped with specialized software, allows for transcranial electrical stimulation and multimodal IONM during spinal surgeries [].
  • Data Acquisition in Smart Agriculture: While not directly related to clinical neurophysiology, one study utilizes a "BLESensor node" developed in the "Neuronica Lab" for environmental monitoring in agriculture [].

Q1: What are the main applications of Neuronica devices in clinical neurophysiology?

A1: Neuronica devices are utilized in various clinical neurophysiology applications, including blink reflex studies for diagnosing facial nerve disorders [], recording somatosensory evoked potentials (SSEPs) [], and intraoperative neurophysiological monitoring (IONM) during spinal surgeries [].

Q2: What are the advantages of using the EMGWorkplace software on the Neuronica 4 device for blink reflex studies?

A2: The EMGWorkplace software on Neuronica 4 has been validated for blink reflex studies and demonstrated comparable results to previous software versions []. This suggests its reliability and suitability for clinical practice in evaluating facial nerve function.

Q3: How does Neuronica 5 contribute to intraoperative neurophysiological monitoring?

A3: Neuronica 5, coupled with specialized software, enables transcranial electrical stimulation and multimodal IONM during spinal surgeries []. This allows for real-time monitoring of motor and sensory pathways, providing crucial information to surgeons and potentially improving patient outcomes.

Q4: Are there any applications of Neuronica technology outside of clinical neurophysiology?

A4: Although primarily focused on neurophysiology, one study mentions the development of a "BLESensor node" within the "Neuronica Lab" for environmental monitoring in agriculture []. This suggests potential applications of their technological expertise in other fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.